Tert-butyl 3-(2-fluorophenyl)-3-hydroxypyrrolidine-1-carboxylate
Description
Tert-butyl 3-(2-fluorophenyl)-3-hydroxypyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a fluorinated aromatic substituent and a hydroxyl group at the C3 position. This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and receptor modulators. The tert-butyl carbamate (Boc) group serves as a protective group for the pyrrolidine nitrogen, enabling selective functionalization during multi-step syntheses. Its structural uniqueness lies in the combination of a fluorophenyl moiety and a hydroxyl group, which influence its physicochemical properties (e.g., solubility, logP) and biological interactions .
Properties
IUPAC Name |
tert-butyl 3-(2-fluorophenyl)-3-hydroxypyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO3/c1-14(2,3)20-13(18)17-9-8-15(19,10-17)11-6-4-5-7-12(11)16/h4-7,19H,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZTGKSVYVCCWLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C2=CC=CC=C2F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401152735 | |
| Record name | 1,1-Dimethylethyl 3-(2-fluorophenyl)-3-hydroxy-1-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401152735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1421160-45-3 | |
| Record name | 1,1-Dimethylethyl 3-(2-fluorophenyl)-3-hydroxy-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1421160-45-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 3-(2-fluorophenyl)-3-hydroxy-1-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401152735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-fluorophenyl)-3-hydroxypyrrolidine-1-carboxylate typically involves the reaction of 2-fluorobenzaldehyde with tert-butyl 3-hydroxypyrrolidine-1-carboxylate under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(2-fluorophenyl)-3-hydroxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorophenyl group or to convert the ester group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the ester group may produce an alcohol.
Scientific Research Applications
Tert-butyl 3-(2-fluorophenyl)-3-hydroxypyrrolidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-fluorophenyl)-3-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor to modulate its signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes structurally related compounds and their key differences:
Stability and Reactivity
- Hydrolytic Stability: The fluorophenyl-hydroxypyrrolidine scaffold exhibits superior stability in acidic media compared to oxazolidinone-containing analogues (e.g., compounds 1a and 1b in ), which degrade in simulated gastric fluid due to oxazolidinone ring opening .
- Stereochemical Stability : The (3R,4S)-configured trifluoromethyl derivative () demonstrates higher configurational stability under thermal stress than racemic mixtures, critical for maintaining pharmacological activity .
Key Research Findings
Fluorine vs. Chlorine Substitution : Fluorophenyl derivatives exhibit lower logP and higher metabolic stability than chlorophenyl analogues, making them preferable for CNS-targeting drugs .
Hydroxyl Group Impact : The C3 hydroxyl group is critical for hydrogen bonding in receptor interactions but increases susceptibility to oxidation, requiring protective strategies during synthesis .
Stereochemistry-Property Relationships : Enantiomerically pure derivatives (e.g., ) show 10–100x higher potency than racemic mixtures in receptor assays, emphasizing the need for asymmetric synthesis .
Biological Activity
Tert-butyl 3-(2-fluorophenyl)-3-hydroxypyrrolidine-1-carboxylate (CAS No. 103057-44-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₉H₁₇FNO₃
- Molecular Weight : 187.24 g/mol
- Purity : Typically ≥95%
This compound features a pyrrolidine core substituted with a tert-butyl ester and a fluorophenyl group, which may influence its interaction with biological targets.
Antioxidant Properties
Research indicates that derivatives of hydroxypyrrolidine compounds exhibit antioxidant properties. For instance, the structural modifications in related compounds have shown a capacity to scavenge free radicals and inhibit lipid peroxidation, suggesting that this compound may also possess such activities.
Cytotoxicity Studies
In vitro studies on similar pyrrolidine derivatives have demonstrated varying degrees of cytotoxicity against cancer cell lines. For example, compounds with hydroxypyrrolidine moieties have been tested for their effects on cell viability and apoptosis induction in cancer models. The specific cytotoxic effects of this compound remain to be fully elucidated but warrant investigation based on structural analogs.
Case Studies and Research Findings
- Cell Transformation Assays :
-
VHL Inhibition :
- Recent research into E3 ligases like von Hippel-Lindau (VHL) has shown that modifications at the phenylene core can yield potent inhibitors. While specific data on this compound is lacking, its fluorinated phenyl group suggests potential for similar inhibitory activity against VHL or related targets .
Data Table: Comparison of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
